An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy Dantrolene-d4
An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy Dantrolene-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy dantrolene-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the muscle relaxant dantrolene. This document outlines a proposed synthetic pathway, detailed experimental protocols for characterization, and a summary of its physicochemical properties.
Introduction
5-Hydroxy dantrolene is the major active metabolite of dantrolene, a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia and spasticity.[1] The deuterated analog, 5-Hydroxy dantrolene-d4, serves as an invaluable internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), by correcting for variability during sample processing and analysis.[1] The stable isotope label ensures that the internal standard co-elutes with the analyte and exhibits similar ionization efficiency, leading to highly accurate and precise quantification. The IUPAC name for this compound is 5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione, indicating that the four deuterium atoms are located on the phenyl ring.[2]
Proposed Synthesis of 5-Hydroxy Dantrolene-d4
A detailed, publicly available synthesis protocol for 5-Hydroxy dantrolene-d4 is not readily found in the scientific literature. Therefore, a plausible multi-step synthetic route is proposed based on established organic chemistry principles and published syntheses of related compounds, including dantrolene and its non-deuterated metabolites. The proposed pathway involves the synthesis of two key intermediates: 5-(4-nitrophenyl-d4)furan-2-carbaldehyde and 1-amino-5-hydroxyhydantoin , followed by their condensation.
Step 1: Synthesis of 4-nitrophenyl-d4-boronic acid A plausible starting material for the deuterated phenyl ring is 4-nitroaniline-d4. This can be synthesized from commercially available deuterated benzene through nitration followed by reduction and subsequent re-oxidation of the amino group after deuteration. A more direct approach would be the deuteration of 4-nitroaniline. The synthesis of the boronic acid would then proceed via diazotization followed by a reaction with a boronic acid precursor.
Step 2: Synthesis of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-nitrophenyl-d4-boronic acid and 5-bromo-2-furaldehyde would yield the desired deuterated aldehyde intermediate.
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Reaction Conditions: A mixture of 4-nitrophenyl-d4-boronic acid, 5-bromo-2-furaldehyde, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) would be heated under an inert atmosphere.
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Purification: The product would be purified using column chromatography on silica gel.
Step 3: Synthesis of 1-amino-5-hydroxyhydantoin This intermediate can be prepared from 5-hydroxyhydantoin. The synthesis of 5-hydroxyhydantoin can be achieved from glyoxal and urea. The subsequent amination at the N-1 position is a critical step. An alternative is the Urech hydantoin synthesis starting from an alpha-amino acid, followed by hydroxylation.
Step 4: Condensation to form 5-Hydroxy dantrolene-d4 The final step involves the acid-catalyzed condensation of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde with 1-amino-5-hydroxyhydantoin.
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Reaction Conditions: The two intermediates would be refluxed in a solvent such as ethanol with a catalytic amount of a strong acid (e.g., HCl).
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Purification: The resulting solid product would be collected by filtration and purified by recrystallization.
Characterization
The synthesized 5-Hydroxy dantrolene-d4 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
| Property | Data |
| Chemical Name | 5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
| CAS Number | 1217225-15-4 |
| Molecular Formula | C₁₄H₆D₄N₄O₆ |
| Molecular Weight | 334.28 g/mol |
| Appearance | Expected to be a yellow to dark yellow solid |
| Purity | ≥95% (as stated by commercial suppliers) |
| Isotopic Enrichment | Expected to be >98% d4 |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show the absence of signals in the aromatic region corresponding to the phenyl protons. The remaining proton signals (furan, hydantoin ring) can be compared to the non-deuterated standard to confirm the structure.
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¹³C NMR: The spectrum will show characteristic shifts for the carbonyl, furan, and hydantoin carbons. The carbon atoms on the deuterated phenyl ring will show splitting due to C-D coupling and a slight upfield shift (isotopic shift).
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²H NMR: This will confirm the presence and location of the deuterium atoms on the phenyl ring.
3.2.2. Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS): This is used to confirm the elemental composition and determine the exact mass of the molecular ion, which should correspond to the deuterated compound.
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Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will help to confirm the structure. The fragmentation pattern should be consistent with the non-deuterated analog, with a +4 Da shift in the fragments containing the deuterated phenyl ring.
3.2.3. Isotopic Enrichment Determination The isotopic purity can be determined from the mass spectrum by comparing the peak intensities of the molecular ions corresponding to the d4, d3, d2, d1, and d0 species.
Metabolic Pathway of Dantrolene
Dantrolene is primarily metabolized in the liver by microsomal enzymes to its 5-hydroxy derivative. Studies in rats have identified that cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP3A, are involved in this hydroxylation.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of 5-Hydroxy dantrolene-d4. The successful synthesis and thorough characterization of this deuterated internal standard are paramount for its application in high-precision bioanalytical methods. The outlined protocols and diagrams serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research to publish a definitive synthetic and characterization protocol would be a valuable contribution to the scientific community.
